molecular formula C11H19N3O6S B13761764 Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1) CAS No. 63273-76-7

Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)

Cat. No.: B13761764
CAS No.: 63273-76-7
M. Wt: 321.35 g/mol
InChI Key: PPKAYKZSHXZECT-UHFFFAOYSA-N
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Description

Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1) is a guanidine derivative complexed with sulfuric acid in a 1:1 molar ratio. Its structure features a guanidine moiety substituted with a 2-hydroxy-3-(2-methylphenoxy)propyl group. Guanidine derivatives are widely studied for their biological and chemical properties, particularly in pharmaceutical and analytical applications. The sulfuric acid component likely enhances solubility and stability, making it suitable for industrial or medicinal use.

Properties

CAS No.

63273-76-7

Molecular Formula

C11H19N3O6S

Molecular Weight

321.35 g/mol

IUPAC Name

2-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine;sulfuric acid

InChI

InChI=1S/C11H17N3O2.H2O4S/c1-8-4-2-3-5-10(8)16-7-9(15)6-14-11(12)13;1-5(2,3)4/h2-5,9,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4)

InChI Key

PPKAYKZSHXZECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN=C(N)N)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate typically involves multiple steps, starting with the preparation of the azaniumylcarbonimidoyl precursor. This precursor is then reacted with 2-hydroxy-3-(2-methylphenoxy)propyl derivatives under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted compounds depending on the nucleophile used .

Scientific Research Applications

(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(2-methylphenoxy)propyl]azaniumsulfate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Sulfonylguanidine Family

Compound 12 (from ):

  • Structure: 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine.
  • Key Features :
    • Substituents: Trifluoromethylbenzylthio and chloromethyl groups.
    • Physical Properties :
  • Melting point: 210–212°C.
  • IR peaks: NH2/NH (3482, 3332 cm⁻¹), SO2 (1324, 1129 cm⁻¹).
  • Elemental analysis: C 42.41%, H 3.53%, N 12.32% .

Compound 14 (from ):

  • Structure: 1-Amino-2-[4-chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonyl]guanidine.
  • Key Features :
    • Substituents: Chlorobenzo-dioxolmethylthio group.
    • Physical Properties :
  • Melting point: 245–250°C.
  • IR peaks: NH2/NH (3476, 3366 cm⁻¹), SO2 (1343, 1131 cm⁻¹) .

Comparison with Target Compound :

  • The target compound replaces sulfonyl and arylthio groups with a 2-methylphenoxypropyl chain and a hydroxyl group.
  • Expected Effects :
    • Increased hydrophilicity due to the hydroxyl group.
    • Lower melting point than Compounds 12/14 due to reduced aromatic stacking.
    • Enhanced hydrogen bonding from the hydroxyl group, altering solubility in polar solvents.

Sulfuric Acid-Coordinated Guanidine Derivatives

Sulfuric acid--N''-(2,2-dimethylpropyl)guanidine (1/1) (from ):

  • Structure : Features a 2,2-dimethylpropyl (neopentyl) substituent.
  • Key Differences: Bulkier alkyl group vs. the target’s phenoxypropyl chain. Likely higher lipophilicity but lower aqueous solubility compared to the target compound.

Bis(N''-[3-(morpholin-4-yl)propyl]guanidine) sulfuric acid (CAS 14279-76-6, ):

  • Structure : Morpholinylpropyl substituents.
  • Key Features :
    • Molecular formula: C8H20N4O5S.
    • Applications: Likely used in pharmaceuticals due to morpholine’s role in drug delivery.
  • morpholine’s heterocyclic nature. Morpholine derivatives often exhibit improved membrane permeability, whereas phenoxy groups may enhance binding to aromatic receptors .

Research Implications and Gaps

  • Structural Insights: The hydroxyl and phenoxy groups in the target compound suggest unique hydrogen-bonding and π-π stacking capabilities, differentiating it from sulfonylguanidines and alkyl-substituted analogs.
  • Data Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound is absent in the provided evidence. Further studies are needed to confirm inferred properties.
  • Applications: Potential uses in drug formulation or as a stabilizer in sulfuric acid-mediated reactions, leveraging its hybrid hydrophilic-lipophilic balance.

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